Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate

Catalog No.
S12496502
CAS No.
M.F
C14H12O3S
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate

Product Name

Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate

IUPAC Name

ethyl 4H-thieno[3,2-c]chromene-2-carboxylate

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C14H12O3S/c1-2-16-14(15)12-7-9-8-17-11-6-4-3-5-10(11)13(9)18-12/h3-7H,2,8H2,1H3

InChI Key

SRXCCMRRIJASIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2

Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound with the molecular formula C14H12O3SC_{14}H_{12}O_{3}S and a molecular weight of approximately 260.31 g/mol. It features a unique structure characterized by a thieno[3,2-c]chromene moiety, which consists of fused thiophene and chromene rings. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its diverse biological activities and chemical reactivity .

Typical of esters and heterocycles. Some notable reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 4H-thieno[3,2-c]chromene-2-carboxylic acid.
  • Nucleophilic Substitution: The ethyl group can be replaced by various nucleophiles, allowing for the synthesis of more complex derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the chromene ring allows for electrophilic substitution reactions, which can introduce substituents at various positions on the ring .

Research indicates that Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate exhibits several biological activities:

  • Antioxidant Properties: It has shown potential as an antioxidant, which may help in preventing oxidative stress-related damage in cells.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Activity: Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate has demonstrated antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics .

Several synthetic routes to obtain Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate have been reported:

  • Condensation Reactions: One common method involves the condensation of appropriate thiophene derivatives with chromenes or related compounds in the presence of acid catalysts.
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving suitable precursors that contain both thiophene and chromene functionalities.
  • Functionalization of Existing Compounds: Starting from simpler thienochromenes, functional groups can be introduced via various organic transformations to yield Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate .

Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate has several applications across different fields:

  • Pharmaceuticals: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Material Science: The compound may be used in the development of organic materials due to its unique electronic properties.
  • Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals .

Several compounds share structural similarities with Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylateContains a fluorine substituentEnhanced bioactivity due to fluorine presence
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylateContains a chlorine substituentPotentially different reactivity patterns
Ethyl 4H-thieno[3,2-c]chromene-3-carboxylateCarboxylic acid at position 3 instead of position 2Different biological activity profile

Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate stands out due to its specific positioning of functional groups which may influence its biological activity and chemical reactivity compared to these similar compounds. Its unique structure allows for distinct interactions within biological systems and offers diverse pathways for synthetic modification.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

260.05071541 g/mol

Monoisotopic Mass

260.05071541 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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